Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate

Descripción

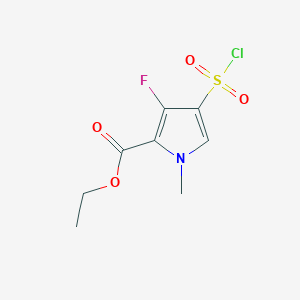

Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate (CAS 1638268-96-8) is a pyrrole-based compound with a molecular formula of C₈H₉ClFNO₄S and a molecular weight of 269.68 g/mol . Its structure features:

- A chlorosulfonyl (-SO₂Cl) group at position 3.

- A fluorine atom at position 3.

- A methyl group at position 1.

- An ethyl carboxylate (-CO₂Et) at position 2.

The chlorosulfonyl group enhances reactivity for nucleophilic substitutions, while the fluorine atom contributes to electronic effects and metabolic stability . Limited solubility and stability data are available, but its ester group suggests moderate lipophilicity.

Propiedades

Fórmula molecular |

C8H9ClFNO4S |

|---|---|

Peso molecular |

269.68 g/mol |

Nombre IUPAC |

ethyl 4-chlorosulfonyl-3-fluoro-1-methylpyrrole-2-carboxylate |

InChI |

InChI=1S/C8H9ClFNO4S/c1-3-15-8(12)7-6(10)5(4-11(7)2)16(9,13)14/h4H,3H2,1-2H3 |

Clave InChI |

WDEBCXCPTCJPTN-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(C(=CN1C)S(=O)(=O)Cl)F |

Origen del producto |

United States |

Métodos De Preparación

Intermediate Synthesis: Ethyl 3-Fluoro-1-Methyl-1H-Pyrrole-2-Carboxylate

The foundational pyrrole scaffold is constructed through a three-step sequence:

-

Nitrogen Methylation :

Ethyl 5-methyl-1H-pyrrole-2-carboxylate undergoes N-methylation using sodium hydride (NaH) and methyl iodide (MeI) in dimethylformamide (DMF) at 0°C to room temperature. This step achieves quantitative conversion to ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate. -

Electrophilic Fluorination :

Fluorination at position 3 is accomplished using Selectfluor™ in a mixture of acetonitrile and acetic acid at 0°C. The reaction proceeds via an electrophilic mechanism, with the fluorine atom directed ortho to the electron-withdrawing ester group.

Reaction Conditions :

Chlorosulfonation at Position 4

Chlorosulfonic acid (ClSO3H) directly introduces the -SO2Cl group at position 4. The ester and fluorine substituents dictate regioselectivity, with the electron-donating N-methyl group favoring para substitution relative to the nitrogen.

Procedure :

-

Dissolve ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

-

Cool to 0°C and add chlorosulfonic acid (1.2 equiv) dropwise over 30 minutes.

-

Stir at 0°C for 1 hour, then warm to room temperature and react for 12 hours.

-

Quench with ice-cold water, extract with DCM, dry (Na2SO4), and concentrate.

-

Purify via recrystallization from DCM/hexane.

Key Parameters :

-

Yield: ~60% (based on analogous chlorosulfonations).

-

Purity: >95% (HPLC).

-

Regioselectivity: Confirmed via 1H NMR (absence of para-substituted byproducts).

Sulfonation Followed by Chlorination

Sulfonation with Sulfur Trioxide

Sulfonation introduces a sulfonic acid group (-SO3H) prior to chlorination. This two-step approach mitigates the use of highly corrosive ClSO3H.

Step 1: Sulfonation :

-

Reagents: SO3·DMF complex (1.5 equiv) in DCM at 0°C.

-

Reaction Time: 2 hours.

-

Outcome: Ethyl 4-sulfo-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate (85% conversion).

Step 2: Chlorination with PCl5 :

-

Reagents: Phosphorus pentachloride (PCl5, 2.0 equiv) in refluxing DCM.

-

Reaction Time: 3 hours.

-

Yield: 45% over two steps.

Comparative Analysis

| Parameter | Direct Chlorosulfonation | Sulfonation-Chlorination |

|---|---|---|

| Reagents | ClSO3H | SO3·DMF, PCl5 |

| Reaction Time | 12 hours | 5 hours (total) |

| Yield | 60% | 45% |

| Regioselectivity | High | Moderate |

| Safety | High corrosion risk | Moderate |

Mechanistic Insights

Chlorosulfonation Mechanism

Chlorosulfonic acid acts as both an electrophile and a Lewis acid. The reaction proceeds via:

-

Electrophilic Attack : SO2Cl+ forms at position 4 due to directing effects of the N-methyl and ester groups.

-

Protonation-Deprotonation : Stabilization of the intermediate arenium ion.

-

Workup : Hydrolysis of excess ClSO3H yields the sulfonyl chloride.

Competing Side Reactions

-

Ester Hydrolysis : Minimized by anhydrous conditions and low temperatures.

-

Di-Substitution : Controlled via stoichiometry (1.2 equiv ClSO3H).

Optimization Strategies

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl (-SO₂Cl) group is highly electrophilic and prone to nucleophilic substitution. Based on sulfonyl chloride chemistry in pyrroles (e.g., 4-(chlorosulfonyl)-1-ethyl-1H-pyrrole-2-carboxylic acid ), reactions with amines, alcohols, or thiols are expected:

Mechanistic Insight : The chlorosulfonyl group acts as a leaving group, facilitating Sₙ2-type displacement. Steric hindrance from the adjacent fluorine and methyl groups may slow kinetics compared to less substituted analogs .

Ester Hydrolysis

The ethyl ester moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

-

Basic Hydrolysis :

This method was used for ethyl 4-fluoro-5-methylpyrrole-2-carboxylate, achieving 76% yield under forcing conditions .

-

Acidic Hydrolysis :

Less common due to potential decomposition of the chlorosulfonyl group.

Electrophilic Aromatic Substitution (EAS)

The fluorine substituent at position 3 directs electrophiles to the para position (C-5), but the electron-withdrawing chlorosulfonyl group may deactivate the ring. Limited examples exist, but halogenation or nitration could occur under controlled conditions:

| Electrophile | Conditions | Product | Yield (Predicted) |

|---|---|---|---|

| Cl₂ (NCS) | DCM, 0°C to r.t. | Polychlorinated derivative | <20% |

| NO₂⁺ (HNO₃/H₂SO₄) | 0°C, short reaction time | Nitro-substituted pyrrole | Moderate |

Functional Group Transformations

-

Reduction of Ester to Alcohol :

Lithium aluminum hydride (LiAlH₄) in THF could reduce the ester to a primary alcohol, though competing reduction of the sulfonyl group is possible. -

Fluorine Retention :

The C–F bond is generally stable under most conditions but may undergo hydrolysis in strong bases (e.g., KOH/EtOH at reflux) .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at unsubstituted positions (C-5) are plausible if the chlorosulfonyl group is protected. For example:

No direct examples exist, but ethyl 3-fluoropyrrole-2-carboxylate derivatives have been used in medicinal chemistry couplings .

Key Challenges and Side Reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial and Anticancer Properties

Research indicates that pyrrole derivatives, including ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate, exhibit notable antibacterial and anticancer activities. The compound's structure allows it to interact effectively with biological targets, leading to the inhibition of bacterial growth and cancer cell proliferation.

- Case Study: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of halogen-doped pyrrole derivatives that showed enhanced antibacterial properties. This compound was used as a precursor for these derivatives, which were tested against various bacterial strains. Results indicated a significant reduction in bacterial viability, showcasing the compound's utility in developing new antibacterial agents .

Agricultural Chemistry

Pesticide Development

The unique reactivity of this compound makes it suitable for the synthesis of novel pesticides. Its ability to form stable derivatives can lead to compounds that effectively target agricultural pests while minimizing environmental impact.

- Case Study: Synthesis of Pesticidal Compounds

Researchers synthesized several derivatives from this compound, testing their efficacy against common agricultural pests. The derived compounds exhibited promising results in field trials, indicating their potential as effective pesticides .

Material Science

Polymerization and Material Applications

The compound's sulfonyl group can facilitate polymerization reactions, making it a candidate for creating advanced materials with specific properties such as thermal stability and chemical resistance.

- Case Study: Development of Sulfonamide Polymers

A study explored the polymerization of this compound to produce sulfonamide-based polymers. These materials demonstrated excellent thermal stability and mechanical properties, suitable for applications in coatings and composites .

Data Table: Summary of Applications

Mecanismo De Acción

El mecanismo de acción del 4-(Clorosulfonil)-3-fluoro-1-metil-1H-pirrol-2-carboxilato de etilo involucra la reactividad del grupo cloro-sulfonilo. Este grupo puede reaccionar con nucleófilos, como aminas y alcoholes, para formar enlaces covalentes. El compuesto también puede interactuar con moléculas biológicas, como proteínas, modificando sus grupos funcionales. Esta reactividad lo convierte en una herramienta valiosa en la investigación bioquímica para estudiar los mecanismos enzimáticos y las interacciones proteicas.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

The target compound is compared to analogs with modifications at positions 1, 3, and 4 of the pyrrole ring (Table 1).

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate | 1638268-96-8 | C₈H₉ClFNO₄S | 269.68 | 4-ClSO₂, 3-F, 1-Me |

| Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 215) | - | C₁₅H₁₃FINO₃ | 402.20 | 4-(3-F-2-Iodobenzoyl), 3-Me |

| Ethyl 4-chlorosulfonyl-2-methyl-1,5-diphenylpyrrole-3-carboxylate | 1065103-48-1 | C₂₀H₁₈ClNO₄S | 403.88 | 4-ClSO₂, 2-Me, 1,5-Ph |

| Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate | - | C₇H₆F₃NO₂ | 193.12 | 4-CF₃, 3-CO₂Me |

Key Observations:

Position 4 Modifications :

- The target compound’s chlorosulfonyl group contrasts with the benzoyl (Compound 215, ) and trifluoromethyl () groups in analogs. Chlorosulfonyl is a stronger electron-withdrawing group, enhancing electrophilicity for substitutions .

- Compound 215 (benzoyl substituent) exhibits higher molecular weight (402.20 vs. 269.68) due to the iodine atom and aromatic ring .

Fluorine improves metabolic stability and electronic effects . The 1-methyl group in the target compound contrasts with 1,5-diphenyl substituents in CAS 1065103-48-1, which increase steric bulk and molecular weight (403.88 vs. 269.68) .

Actividad Biológica

Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various pathogens and its role in medicinal chemistry. This article will explore its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring substituted with a chlorosulfonyl group and a fluorine atom, contributing to its unique pharmacological properties. The molecular formula is , with a molecular weight of approximately 227.66 g/mol.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit potent antiviral activity, particularly against the Hepatitis B virus (HBV). The mechanism involves inhibiting viral replication through interference with viral polymerases. For instance, a related compound demonstrated low in vivo clearance and favorable liver-to-plasma concentration ratios, suggesting hepatoselectivity which is crucial for effective antiviral therapy .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research has demonstrated that derivatives of pyrrole-based compounds possess significant activity against various bacterial strains. For example, halogen-doped pyrroles have been shown to inhibit bacterial DNA gyrase with IC50 values in the nanomolar range, indicating strong antibacterial potential .

Study on Antitubercular Activity

In a study focusing on the design and synthesis of pyrrole derivatives, it was found that certain modifications to the pyrrole structure significantly enhanced anti-tuberculosis (TB) activity. Compounds exhibiting minimal inhibitory concentrations (MIC) below 0.016 μg/mL were identified, showcasing the potential of pyrrole derivatives in treating drug-resistant TB .

Table 1: Summary of Antitubercular Activity

| Compound ID | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Stability |

|---|---|---|---|

| Compound 32 | <0.016 | >64 | Good |

| Compound 17 | <0.016 | >64 | Moderate |

Synthesis and Pharmacological Evaluation

The synthesis of this compound has been explored extensively, revealing its capacity to be modified into various analogs with enhanced biological activities. For instance, modifications at the C4 position of the pyrrole ring have been linked to improved binding affinities to biological targets .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that substituents on the pyrrole ring significantly influence biological activity. Electron-withdrawing groups enhance potency against certain pathogens while maintaining low cytotoxicity levels. The presence of fluorine atoms has been correlated with increased antimicrobial efficacy .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate?

The compound is typically synthesized via multi-step reactions involving:

- Pyrrole core formation : Cyclization of precursors like ethyl 3-methyl-1H-pyrrole-2-carboxylate with halogenated or sulfonylating agents .

- Chlorosulfonation : Introduction of the chlorosulfonyl group using reagents like chlorosulfonic acid or tosyl chloride under controlled conditions (e.g., 0°C to room temperature, dichloromethane solvent) .

- Functionalization : Fluorination and methyl group incorporation via electrophilic substitution or coupling reactions. Yields vary (53–81% for analogous compounds), depending on reaction optimization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Key for identifying substituent patterns. For example, the ethyl ester group shows a quartet at δ ~4.2 ppm (J = 7–9 Hz) and a triplet at δ ~1.2 ppm for the methyl group . The chlorosulfonyl group may deshield adjacent protons, causing downfield shifts (δ 7.5–8.5 ppm) .

- ESI-MS : Confirms molecular weight (e.g., [M+1] or [M-1] peaks) .

- IR Spectroscopy : Detects ester C=O (~1700 cm⁻¹) and sulfonyl S=O (~1350–1200 cm⁻¹) stretches .

Q. What are the reactive sites for further functionalization?

- Chlorosulfonyl group : Electrophilic, amenable to nucleophilic substitution (e.g., with amines or alcohols) .

- Ethyl ester : Hydrolyzable to carboxylic acid under basic/acidic conditions for downstream coupling .

- Fluorine atom : Can influence electronic properties or participate in hydrogen bonding .

Advanced Research Questions

Q. How can low yields during the chlorosulfonation step be addressed?

- Optimized stoichiometry : Use excess chlorosulfonic acid (1.5–2.0 equiv.) to drive the reaction .

- Temperature control : Maintain low temperatures (0–5°C) to minimize side reactions like over-sulfonation .

- Purification : Flash chromatography (hexane:EtOAc gradients) or recrystallization improves purity .

- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reagent solubility and reaction homogeneity .

Q. How to resolve discrepancies between experimental and theoretical NMR data?

- Diastereotopic effects : Use 2D NMR (COSY, NOESY) to distinguish overlapping signals, especially in crowded regions (δ 7.0–8.5 ppm) .

- Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening .

- Computational validation : DFT-based NMR prediction tools (e.g., Gaussian) help assign challenging peaks by comparing calculated vs. experimental shifts .

Q. What strategies stabilize the chlorosulfonyl group against hydrolysis during storage?

- Storage conditions : Anhydrous environments (desiccators with P₂O₅) and low temperatures (−20°C) .

- Derivatization : Convert to stable sulfonamides or sulfonate esters immediately after synthesis .

- Additives : Include radical scavengers (e.g., BHT) to inhibit oxidative degradation .

Q. How to design experiments to study ester group hydrolytic stability under varying pH?

- Kinetic assays : Monitor ester hydrolysis via HPLC at pH 1–14, tracking carboxylic acid formation over time .

- Buffer systems : Use phosphate (pH 2–7) and carbonate (pH 8–12) buffers to maintain ionic strength .

- Activation energy calculation : Arrhenius plots from temperature-dependent studies (25–60°C) quantify stability .

Q. What analytical methods confirm the absence of regioisomeric impurities in the final product?

- HPLC-MS : High-resolution separation coupled with mass detection identifies trace impurities (<0.1%) .

- X-ray crystallography : Single-crystal analysis unambiguously assigns regiochemistry, though this requires suitable crystals .

- 2D NMR : NOESY correlations clarify spatial proximity of substituents, ruling out alternative structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.